Diethyl phenylboronate

Description

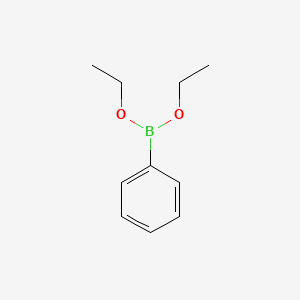

Structure

2D Structure

Properties

Molecular Formula |

C10H15BO2 |

|---|---|

Molecular Weight |

178.04 g/mol |

IUPAC Name |

diethoxy(phenyl)borane |

InChI |

InChI=1S/C10H15BO2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

CAOIGWWEZIPBGE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Diethyl Phenylboronate

Organocatalytic Homologation Reactions of Diethyl Phenylboronate (B1261982)

Organocatalytic asymmetric homologation of diethyl phenylboronate, particularly with diazomethane derivatives, provides a powerful method for synthesizing chiral α-substituted boronic esters. researchgate.netdigitellinc.com The reaction's mechanism, stereoselectivity, and the specific roles of catalysts have been elucidated through detailed theoretical and experimental studies.

Theoretical investigations using density functional theory (DFT) have shed light on the mechanism of the organocatalytic homologation reaction between phenylboronate esters and trifluoromethyl diazomethane. researchgate.net The reaction is understood to proceed via a chiral BINOL ester of the boronic acid substrate. nih.gov A key aspect of the mechanism is the dynamic nature of the covalent bonding between the boronic acid and the BINOL catalyst, which is crucial for both the reaction pathway and the regeneration of the catalyst. nih.gov The process involves the formation of a chiral BINOL-alkenylboronate intermediate, with the aliphatic alcohol additive playing a significant role in this stage. nih.gov

The enantioselectivity in the asymmetric homologation of boronic acids is primarily attributed to steric repulsion within the transition state. nih.gov Specifically, the steric hindrance between the CF3 group of the diazomethane reagent and the γ-substituent of the BINOL catalyst dictates the stereochemical outcome. nih.gov Computational studies have identified the specific transition states responsible for enantioselectivity, showing a significant energy difference between the pathways leading to the major and minor enantiomers. nih.gov This energy difference, arising from conformational arrangements in the chiral pocket of the catalyst, aligns well with experimentally observed enantiomeric ratios. nih.gov The high enantioselectivity is achieved because the most reactive intermediate form of the boronate is also the one that provides the most effective steric control. nih.gov

Chiral phosphoric acids, particularly those derived from BINOL, have proven to be highly efficient catalysts for a wide range of asymmetric transformations under mild conditions. libretexts.org In the context of this compound homologation, BINOL derivatives are used to create a chiral environment that directs the stereochemical outcome of the reaction. digitellinc.comnih.gov The modification of BINOL at its 3,3'-positions can dramatically tune its steric and electronic properties, which is advantageous for achieving high enantioselectivity. acs.orgumich.edu

An important finding from mechanistic studies is the crucial role of in situ generated ethanol, which can significantly influence the reaction pathway and efficiency. researchgate.net The presence of an alcohol additive is essential for the formation of the key chiral BINOL-alkenylboronate species that precedes the stereoinduction step. nih.gov

| Catalyst Type | Key Feature | Role in Reaction |

| BINOL Derivatives | Axial chirality | Forms chiral boronate esters, creating a chiral pocket to control stereoselectivity. nih.govumich.edu |

| Chiral Phosphoric Acids | Brønsted acidity & H-bonding | Activates substrates and organizes the transition state through hydrogen bonding. libretexts.orgacs.org |

Cross-Coupling Methodologies Involving Phenylboronate Esters

Phenylboronate esters, including this compound, are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. rsc.orgmusechem.com

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmusechem.com Boronic esters are frequently used due to their stability, ease of preparation, and functional group tolerance. acs.orgresearchgate.net The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Structural, kinetic, and computational studies have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis. acs.org The rate of the reaction is significantly influenced by the nature of the ester group, with certain diol-derived esters showing enhanced rates of aryl group transfer compared to boronic acids. nih.gov Two critical factors enabling the transfer of the organic fragment from boron to palladium are the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. acs.org

While the canonical Suzuki-Miyaura reaction involves a direct boron-to-palladium transmetalation, alternative pathways involving other metals can be utilized to modulate reactivity and expand substrate scope. rsc.orgnih.govacs.org A notable example is the boron-to-zinc (B-to-Zn) transmetalation, which generates organozinc reagents that can then participate in cross-coupling reactions. nih.govnih.gov

This two-step sequence involves first activating the boronic ester to form a tetracoordinate boronate complex, which then undergoes a stereospecific transmetalation with a zinc salt (e.g., zinc chloride or zinc acetate). nih.govresearchgate.netorganic-chemistry.org This process is highly efficient and proceeds with retention of stereochemistry at the carbon center, providing configurationally stable chiral secondary alkylzinc reagents. nih.govnih.govresearchgate.net These organozinc intermediates can then engage in subsequent palladium-catalyzed Negishi-type cross-couplings. nih.govorganic-chemistry.org The B-to-Zn transmetalation strategy has been shown to enable previously unreactive boronic ester substrates to participate in stereocontrolled C(sp³)–C(sp³) cross-coupling reactions. nih.govacs.org

| Transmetalation Type | Description | Key Features |

| Direct (B-to-Pd) | The organoboron compound reacts directly with the Pd(II) complex. rsc.orgresearchgate.net | The most common pathway in Suzuki-Miyaura reactions; mechanism is debated (boronate vs. Pd-hydroxo pathway). nih.gov |

| Sequential (B-to-Zn) | Boronic ester is converted to an organozinc reagent, which then undergoes transmetalation to palladium. nih.govnih.gov | Expands substrate scope; proceeds with high stereospecificity (retention); enables Negishi-type coupling. researchgate.netorganic-chemistry.orgacs.org |

Suzuki-Miyaura Cross-Coupling Reactions

Transmetalation to Palladium(II) Halides

Transmetalation is a crucial step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This process involves the transfer of an organic group—in this case, the phenyl group—from the boron atom of this compound to the palladium(II) center of an organopalladium halide complex. The standard catalytic cycle for these reactions consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

The mechanism begins after the oxidative addition of an organic halide to a Pd(0) catalyst, forming a Pd(II) intermediate. The phenylboronate then interacts with this intermediate. For the transmetalation to occur efficiently, the boronate ester is typically activated by a base. This activation results in the formation of a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the electron-deficient palladium center. The transmetalation step is often the rate-determining step in the catalytic cycle. nih.gov

Studies on analogous cross-coupling reactions have provided insights into the electronic demands of this step. Research on arylsilanolates, for instance, revealed that electron-donating groups on the nucleophilic partner (the organoboron compound) and electron-withdrawing groups on the electrophilic partner (the organopalladium halide) accelerate the transmetalation process. nih.gov This suggests that a more electron-rich phenyl group on the boronate would transfer more rapidly. Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst, completing the cycle. nih.govnih.gov

Heck-Type Cross-Coupling Applications

While the Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of aryl halides with alkenes, variations utilizing organoboron compounds have been developed. chemrevlett.com Phenylboronic acid and its esters, such as this compound, can serve as a source of the phenyl group in Heck-type reactions. wikipedia.org These reactions expand the utility of organoboron reagents beyond the typical Suzuki-Miyaura coupling.

In these applications, a palladium catalyst facilitates the coupling of the phenylboronate with alkenes or alkynes. The catalytic activity of cyclopalladated complexes has been evaluated in Heck reactions involving a variety of aryl halides and n-butylacrylate, demonstrating the versatility of palladium catalysis in these transformations. chemrevlett.comchemrevlett.com The use of phenylboronic acid derivatives in these C-C bond-forming processes is a significant advancement in organic and organometallic chemistry. chemrevlett.com

| Reaction Type | Organoboron Reagent | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|---|

| Heck-Type Coupling | Phenylboronic Acid / Esters | Alkenes, Alkynes | Palladium(0) Complexes | Forms aryl-alkene or aryl-alkyne bonds. wikipedia.org |

| Suzuki-Miyaura Coupling | Phenylboronic Acid / Esters | Aryl / Vinyl Halides | Palladium(0) Complexes | Forms biaryl or aryl-alkene compounds. chemrevlett.comwikipedia.org |

Chan-Lam Type Couplings

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms aryl carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org Unlike palladium-catalyzed reactions that couple organoboron compounds with organohalides, the Chan-Lam reaction couples them with nucleophiles containing N-H or O-H bonds, such as amines, alcohols, and phenols. organic-chemistry.orgnrochemistry.com This reaction can often be conducted at room temperature and is open to the air, offering a practical advantage over some palladium-based methods. organic-chemistry.orgwikipedia.org

The proposed mechanism involves the formation of copper-aryl complexes. A copper(II) catalyst is believed to undergo transmetalation with the phenylboronate to form a copper(II)-aryl intermediate. This species can then be oxidized to a key copper(III) intermediate, which subsequently undergoes reductive elimination with the N-H or O-H compound to forge the C-N or C-O bond and release the final product. wikipedia.org The catalytic cycle is completed by the reoxidation of Cu(I) back to Cu(II) by an oxidant, which is often atmospheric oxygen. nrochemistry.com

The scope of the reaction is broad, accommodating substrates like anilines, amides, carbamates, and sulfonamides. organic-chemistry.orgnrochemistry.com An efficient Chan-Lam type S-arylation of thiols with aryl boronic acids has also been developed using CuSO₄ as the catalyst and oxygen as the oxidant in an environmentally friendly solvent like ethanol. organic-chemistry.org

| Component | Examples | Role in Reaction |

|---|---|---|

| Copper Source | Cu(OAc)₂, CuSO₄, CuCl₂, Cu₂O | Catalyzes the cross-coupling. nrochemistry.comorganic-chemistry.org |

| Organoboron Substrate | Aryl Boronic Acids, Boronic Esters | Source of the aryl group. nrochemistry.com |

| Nucleophile Substrate | Amines, Alcohols, Phenols, Thiols, Amides | Provides the heteroatom for C-X bond formation. nrochemistry.comorganic-chemistry.org |

| Oxidant | O₂ (Air), TEMPO | Regenerates the active Cu(II) catalyst. nrochemistry.com |

| Solvent | CH₂Cl₂, THF, EtOH, H₂O | Reaction medium. nrochemistry.comorganic-chemistry.org |

Catalytic Activity of Phenylboronate Derivatives

Phenylboronates as Lewis Acid Catalysts

Boronic acids and their esters are known to be mild Lewis acids. wikipedia.org This acidity arises from the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital. Phenylboronates can accept a pair of electrons from a Lewis base, forming a tetracoordinate boronate complex. This property allows them to function as catalysts in various organic reactions.

The Lewis acidity of phenylboronates can be tuned by altering the diol used to form the ester or by changing the substituents on the phenyl ring. acs.org For example, computational and experimental studies have been conducted to evaluate and enhance the Lewis acidity of phenylboronic acid derivatives. researchgate.netsemanticscholar.orgnih.gov This tunability is crucial for designing catalysts for specific applications. The interaction of the boronic acid with nucleophiles allows for the formation of dative bonds with many molecules of biological and chemical interest, highlighting their role as versatile catalysts. nih.gov

Application in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Organoboron compounds, including phenylboronates, have been widely explored as powerful reagents in MCRs for the formation of complex molecules. researchgate.net

Phenylboronic acids have been successfully employed in isocyanide-based MCRs to generate diverse, drug-like molecular scaffolds. nih.gov These reactions leverage the dual functionality of the boronic acid, allowing it to participate in the MCR while also providing a handle for subsequent post-modification, such as in-situ Suzuki couplings. nih.gov The stability and functional group tolerance of organoboron compounds make them ideal candidates for developing novel MCRs that provide access to complex architectures in a highly atom-economical fashion. researchgate.net

Asymmetric Catalysis with Chiral Boronate Systems

Chiral boronic esters are valuable intermediates in asymmetric synthesis, as the carbon-boron bond can be transformed into a wide array of functional groups with high stereospecificity. The development of catalytic asymmetric methods to synthesize these chiral boronates is a significant area of research. nih.govacs.org

One major strategy is catalytic asymmetric hydroboration (CAHB), which has been used to synthesize functionalized primary, secondary, and tertiary chiral boronic esters. nih.govacs.org For instance, the first catalytic enantioselective conjugate boration of β-substituted cyclic enones was developed to produce enantiomerically enriched tertiary organoboronates. nih.gov This reaction utilized a chiral QuinoxP*-Cu(I) complex and achieved high to excellent enantioselectivity across a broad range of substrates. nih.gov

Another approach involves the use of chiral spiroborate esters as catalysts. In the presence of a catalytic amount of a chiral spiroborate ester, prochiral ketones can be reduced by borane to furnish secondary alcohols with high enantiomeric excess. capes.gov.br These methods provide access to valuable chiral building blocks that are otherwise difficult to synthesize. nih.gov

| Asymmetric Method | Chiral System | Reaction Type | Outcome |

|---|---|---|---|

| Conjugate Boration | QuinoxP*-Cu(I) Complex | Addition of boron to β-substituted cyclic enones | Enantioenriched tertiary organoboronates. nih.gov |

| Asymmetric Hydroboration (CAHB) | Rh-TADDOL-derived ligand | Directed hydroboration of trisubstituted alkenes | Functionalized chiral tertiary boronic esters. acs.org |

| Asymmetric Reduction | Chiral Spiroborate Esters | Borane reduction of prochiral ketones | Enantioenriched secondary alcohols. capes.gov.br |

Reversible Covalent Interactions

The reactivity of this compound is characterized by its ability to form reversible covalent bonds, a feature that is central to its utility in dynamic covalent chemistry and for the recognition of specific functional groups.

A cornerstone of this compound's reactivity is its interaction with compounds containing cis-diol functionalities to form cyclic boronate esters. nih.gov This reaction is a reversible process, and the stability of the resulting boronate ester is influenced by factors such as pH and the nature of the diol. nih.gov The formation of these esters is typically more favorable in basic conditions where the boron atom is in a tetrahedral boronate form. researchgate.netresearchgate.net

The mechanism of boronate ester formation involves the reaction between the boronic acid derivative and a diol. nih.gov While it is generally understood that the tetrahedral boronate ion is more reactive towards diols than the trigonal boronic acid, some studies suggest that the trigonal form can also be the more reactive species in certain situations. researchgate.net The ideal pH for this complexation is generally between the pKa of the boronic acid and the pKa of the diol. researchgate.net

This reversible covalent interaction has been extensively utilized for the recognition and sensing of saccharides, which are rich in diol functionalities. nih.govmanchester.ac.uk The binding affinity of phenylboronic acid derivatives to different saccharides varies, with a notable preference for fructose over glucose. nih.gov This selectivity is attributed to the stereochemistry and conformational flexibility of the saccharides. nih.gov For instance, the β-D-fructofuranose isomer of fructose exhibits a high binding constant, while the most favorable glucose isomer, α-D-glucofuranose, is present in a much lower abundance in aqueous solutions. nih.gov

The interaction with polysaccharides, which are polymers of monosaccharides, also relies on the formation of boronate esters with the diol units present in the sugar backbone. manchester.ac.uk This property has been explored for the development of systems that can recognize and bind to specific polysaccharides like hyaluronic acid and heparin. manchester.ac.uk However, the binding of boronic acids to saccharides within a membrane environment can be significantly weaker than in solution. manchester.ac.uk

The reversible nature of boronate ester formation is a prime example of dynamic covalent chemistry (DCvC). rsc.org This field leverages reversible reactions to create adaptable and stimuli-responsive materials. rsc.org this compound and other boronic acid derivatives are key building blocks in DCvC due to the controllable and reversible nature of their interactions with diols. nih.govresearchgate.net

Applications of boronic acid-based DCvC are diverse and include the development of:

Stimuli-responsive materials: Hydrogels and polymers incorporating boronate esters can change their properties in response to stimuli such as pH or the presence of sugars. researchgate.netresearchgate.net

Self-healing materials: The reversible nature of the boronate ester bond allows for the design of materials that can repair themselves after damage. researchgate.net

Drug delivery systems: Boronic acid-functionalized carriers can be designed to release therapeutic agents in response to specific biological cues, such as changes in glucose concentration.

Molecular recognition and sensing platforms: The selective binding of boronic acids to diols is the foundation for sensors designed to detect saccharides and other diol-containing molecules. nih.gov

The fast kinetics of boronate ester formation under physiological conditions make it particularly suitable for biological applications. rsc.org This has led to the development of dynamic combinatorial libraries for identifying bioactive substances and the creation of stimuli-responsive biomaterials. rsc.orgnih.govnih.gov

Other Key Chemical Transformations

Beyond its reversible interactions, this compound undergoes several other important chemical transformations.

Upon heating, phenylboronic acids, the parent compounds of this compound, can undergo intermolecular dehydration to form six-membered cyclotrimeric anhydrides known as boroxines. nih.govclockss.org This reaction involves the elimination of three molecules of water from three molecules of the boronic acid. nih.gov The formation of boroxines is a reversible process, and they can be hydrolyzed back to the corresponding boronic acids in the presence of water. researchgate.netclockss.org

The equilibrium between the boronic acid and the boroxine is influenced by temperature and solvent conditions. researchgate.netnih.gov An increase in temperature generally favors the formation of the boroxine, indicating that the process is entropically driven due to the release of water molecules. researchgate.netnih.gov The reaction can be facilitated by azeotropic removal of water or by using a drying agent. nih.gov

Boroxines themselves are of interest in organic synthesis and materials science, serving as reagents, catalysts, and components of more complex molecular architectures. clockss.org

The carbon-boron bond in arylboronic acids and their esters is susceptible to cleavage, allowing for the introduction of various functional groups in its place. One such transformation is halodeboronation, where a halogen atom replaces the boronate group. This reaction provides a route to synthesize aryl halides.

The regioselectivity of this reaction is a key advantage, as the halogen is introduced at the specific position previously occupied by the boron moiety. chemrxiv.orgchalmers.sersc.org The mechanism of halodeboronation can vary depending on the reaction conditions and the halogenating agent used. For instance, copper-catalyzed iododeboronation has been studied for the synthesis of aryl iodides. st-andrews.ac.ukchemrxiv.orgresearchgate.net Mechanistic studies suggest the involvement of a boronate-driven ipso-substitution pathway. acs.orgresearchgate.net In some cases, the reaction can proceed without a metal catalyst, being promoted by a general Lewis base. acs.orgresearchgate.net

This transformation is particularly valuable for the synthesis of halogenated aromatic compounds, including those used in pharmaceuticals and materials science. chemrxiv.orgchalmers.sersc.org The ability to introduce isotopes of halogens, such as radioiodine, makes this reaction important for the preparation of radiolabeled compounds for imaging applications. st-andrews.ac.ukacs.org

Advanced Applications of Diethyl Phenylboronate in Research Domains

Role in Advanced Organic Synthesis

In the field of organic synthesis, diethyl phenylboronate (B1261982) and its parent compound, phenylboronic acid, are key reagents for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules.

Diethyl phenylboronate serves as a crucial building block in several palladium- and copper-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient construction of biaryl structures and other complex scaffolds found in pharmaceuticals and fine chemicals. wikipedia.orghilarispublisher.com The boronate ester functionality is a key participant in the transmetalation step of these catalytic cycles. libretexts.org

Two of the most significant reactions where phenylboronates are employed are the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron species (like this compound) with an organohalide or triflate. wikipedia.orglibretexts.org It is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronate species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com The reaction is valued for its mild conditions and high tolerance for a wide variety of functional groups. nih.gov

Chan-Lam Coupling: Also known as the Chan-Evans-Lam (CEL) coupling, this reaction forms a carbon-heteroatom bond, typically between an aryl boronic acid or ester and an amine (N-H) or alcohol (O-H) to form aryl amines or aryl ethers, respectively. wikipedia.orgnih.gov Unlike the Suzuki coupling, this reaction is catalyzed by copper complexes, often using copper(II) acetate, and can be performed at room temperature in the open air. wikipedia.orgorganic-chemistry.orgnrochemistry.com This method provides a valuable alternative to other C-N bond formation strategies like the Buchwald-Hartwig reaction. nih.govnrochemistry.com Studies have shown that using boronate esters can be beneficial for reaction time and yield in certain Chan-Lam couplings. nih.gov

The table below summarizes typical conditions for these key cross-coupling reactions involving phenylboronic acid derivatives.

| Reaction | Catalyst | Base | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Palladium Complex (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) | Various (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) | Organohalide (Ar-X) | C-C | High functional group tolerance; widely used in drug synthesis. wikipedia.orglibretexts.orgyoutube.com |

| Chan-Lam Coupling | Copper Salt (e.g., Cu(OAc)₂, CuCl) | Often a ligand like pyridine or base like 2,6-lutidine | Amine (R₂NH), Alcohol (ROH) | C-N, C-O | Can be run in open air at room temperature; complements palladium-catalyzed methods. wikipedia.orgorganic-chemistry.orgnrochemistry.com |

The development of methods for asymmetric synthesis, which selectively produce one enantiomer of a chiral molecule, is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. eurekalert.org Phenylboronic acid and its derivatives are increasingly used in asymmetric organocatalysis. diva-portal.org

Research has focused on the organocatalytic asymmetric homologation of this compound, where the boron center is key to the reaction's mechanism and stereoselectivity. researchgate.net Density functional theory (DFT) studies have been employed to understand the intricate mechanisms and the origins of stereoselectivity in these reactions. researchgate.net Chiral ligands and catalysts, such as those derived from BINOL or tartaric acid, are often used to induce enantioselectivity in reactions involving organoboron compounds. diva-portal.orgresearchgate.net For instance, ruthenium-catalyzed asymmetric addition of arylboronic acids to aldehydes, using P-chiral monophosphorous ligands, has been shown to produce chiral alcohols with excellent yields and enantioselectivities. semanticscholar.org These strategies are vital for creating chiral building blocks that can be elaborated into complex, optically active final products. eurekalert.orgnih.gov

Contributions to Materials Science

The ability of phenylboronate esters to form dynamic covalent bonds with diols has made them exceptionally useful in materials science. This reversible interaction is the foundation for creating novel materials with tunable properties, including self-healing and stimuli-responsive characteristics. rsc.org

Incorporating phenylboronate moieties into polymer backbones is a powerful strategy for creating advanced functional materials. nih.govresearchgate.net These materials can be designed as sensors or separation media due to the specific binding affinity of the boronic acid group for diol-containing molecules like saccharides. researchgate.net For example, phenylboronate affinity materials based on polymethacrylate beads have been synthesized for the selective trapping of glycoproteins. nih.govresearchgate.net The dynamic covalent nature of the boronate ester bond allows for the capture and release of target molecules under specific conditions, such as changes in pH. researchgate.net

Supramolecular hydrogels are three-dimensional polymer networks held together by non-covalent or dynamic covalent interactions. Phenylboronate esters are ideal cross-linkers for these systems because their formation from a phenylboronic acid and a diol (like polyvinyl alcohol, PVA) is reversible. researchgate.netrsc.org This dynamic cross-linking imparts unique and desirable properties to the hydrogels. acs.org

Key properties of phenylboronate-crosslinked hydrogels include:

Self-Healing: When the hydrogel is damaged, the dynamic boronate ester bonds can break and reform, allowing the material to spontaneously repair itself at physiological pH. rsc.orgnih.gov

Injectability: The shear-thinning behavior, a result of the reversible cross-links, allows the hydrogel to be injected through a syringe and then quickly re-gel, making it suitable for biomedical applications like tissue engineering. nih.gov

Tunable Mechanical Properties: The strength and relaxation dynamics of the gel can be precisely controlled by selecting the specific structures of the arylboronic acid and the polyol components. rsc.org

The table below illustrates examples of polymer systems used to form phenylboronate-based hydrogels.

| Boronic Acid Component | Diol Component | Resulting Material | Key Property |

| Phenylboronic acid-modified gelatin | Oxidized-dextran | Injectable hydrogel | Enhanced adhesion and self-healing for bone tissue engineering. nih.gov |

| Phenylboronic acid-modified hyaluronic acid | Salicylic acid-modified hyaluronic acid | Self-healing hydrogel | Forms stable gel at physiological pH. nih.gov |

| Phenylboronic acid-connecting phospholipid polymer (PMbB) | Poly(vinyl alcohol) (PVA) | Cytocompatible hydrogel | Spontaneous gelation for cell encapsulation. researchgate.net |

The reversible nature of the boronate ester bond makes materials containing this linkage responsive to a variety of external stimuli. rsc.org This "smart" behavior is highly sought after for applications in drug delivery, sensing, and diagnostics. mdpi.comdovepress.com

The primary stimuli that trigger a response in phenylboronate systems are:

pH: The stability of the boronate ester is highly pH-dependent. The bond is stable at neutral or slightly alkaline pH but hydrolyzes under acidic conditions. rsc.orgnih.gov This property is exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors or specific cellular compartments. mdpi.comnih.gov

Sugars (Diols): Phenylboronate esters can undergo transesterification. In the presence of competitive diols like glucose or fructose, the cross-links within a hydrogel can be disrupted, leading to a change in the material's properties, such as its viscosity or swelling degree. nih.govnih.gov This has been harnessed to create glucose-responsive systems for potential applications in diabetes management.

Reactive Oxygen Species (ROS): The arylboronic acid moiety can be oxidized by ROS, such as hydrogen peroxide. This irreversible reaction cleaves the phenyl group from the boron atom, leading to the degradation of the material. rsc.orgmdpi.com This response can be used for drug delivery targeted to sites of inflammation or oxidative stress. mdpi.com

Applications in Chemical Biology and Biomedical Research

This compound and its parent compound, phenylboronic acid, serve as exceptionally versatile platforms in chemical biology and biomedical research. The unique ability of the boronic acid moiety to reversibly interact with diols, coupled with its reactivity in various chemical transformations, has enabled significant advancements in therapeutic and diagnostic strategies.

Facilitating Drug Discovery and Development

The incorporation of boron, particularly through phenylboronic acid scaffolds, has become a pivotal strategy in modern drug discovery. This compound serves as a key building block in organic synthesis, enabling the construction of complex and novel pharmaceutical agents. Its utility is prominent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds to assemble intricate molecular architectures for new drugs. chemimpex.com

Boron-containing compounds exhibit unique electronic and physicochemical properties that distinguish them from purely carbon-based molecules. Boron's electrophilic nature and its capacity to form stable, covalent bonds allow it to act as a key component in drug candidates designed to interact with specific biological targets. mdpi.comnih.govmdpi.com The covalent ligands attached to the boron center can also participate in strong hydrogen bonding, enhancing the coordination of the drug molecule to active sites within proteins or enzymes. mdpi.comnih.gov This has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade), which contains a boronic acid functional group and is used in cancer therapy. nih.govnih.gov Researchers leverage these properties to create new boron-based scaffolds that can pave the way for innovative treatments for a range of diseases. mdpi.com

Design of Boronate-Containing Prodrugs

A significant application of phenylboronic acid derivatives is in the design of prodrugs, which are inactive compounds that are converted into active therapeutic agents within the body. This strategy often aims to improve drug delivery, reduce off-target toxicity, and enhance therapeutic efficacy. Boronate-containing prodrugs are frequently designed to be activated by specific physiological conditions found in diseased tissues, such as elevated levels of reactive oxygen species (ROS).

For instance, high concentrations of hydrogen peroxide (H₂O₂), a common feature of cancer cells and inflamed tissues, can trigger the oxidative cleavage of the carbon-boron bond in a phenylboronic acid moiety. mdpi.comnih.gov This cleavage unmasks or releases the active drug molecule precisely at the site of pathology. This chemoselective activation mechanism has been exploited to design prodrugs for various therapies. mdpi.comnih.gov

Table 1: Examples of Boronate-Based Prodrug Strategies

| Parent Drug | Disease Target | Prodrug Activation Trigger | Research Finding |

|---|---|---|---|

| Methotrexate | Rheumatoid Arthritis | High levels of ROS in inflammatory cells | A phenylboronic acid prodrug was designed for more selective and effective treatment. nih.gov |

| Crizotinib | Cancer | Elevated H₂O₂ levels in cancer cells | Boronic acid prodrugs were synthesized to overcome the hepatotoxicity of the parent drug by ensuring selective release in malignant cells. nih.gov |

| Pederin | Cancer | Hydrogen peroxide | A boryl allyloxy (BAO) ether-based prodrug showed outstanding selectivity and potency toward cancer cell lines compared to non-cancerous cells. nih.gov |

Glucose-Triggered Release Mechanisms

The ability of phenylboronic acid (PBA) to form reversible covalent bonds (boronate esters) with molecules containing 1,2- or 1,3-diols is the foundation for glucose-responsive drug delivery systems. mdpi.com This property is particularly valuable for developing "smart" therapies for diabetes, where drug release can be modulated by ambient blood glucose concentrations. nih.gov

PBA-functionalized materials, such as hydrogels or nanoparticles, can be loaded with insulin. researchgate.net In a low-glucose environment, the material remains in a stable, drug-entrapping state. As blood glucose levels rise, glucose molecules compete for binding to the PBA moieties. This binding event alters the physicochemical properties of the material; for example, it can increase the number of anionic boronate-glucose complexes, leading to increased electrostatic repulsion and osmotic pressure within a hydrogel matrix. mdpi.comacs.org This, in turn, causes the material to swell or disaggregate, triggering the release of the encapsulated insulin. researchgate.netnih.gov

This self-regulating mechanism offers a promising alternative to conventional insulin injections, potentially improving patient compliance and glycemic control. nih.gov Compared to other glucose-sensing systems based on proteins like glucose oxidase (GOD) or concanavalin A (Con A), PBA-based systems offer advantages such as greater stability and longer-term storage. nih.govnih.gov

Table 2: Overview of Phenylboronic Acid-Based Glucose-Responsive Systems

| System Type | PBA Component | Release Mechanism | Key Feature |

|---|---|---|---|

| Hydrogels | PBA incorporated into a polymer matrix (e.g., PHEMA-based) | Glucose binding causes volumetric expansion (swelling) due to conversion of 2:1 to 1:1 PBA-glucose complexes and increased osmotic pressure. mdpi.comacs.org | Reversible volume change in response to glucose concentration. mdpi.com |

| Nanoparticles | Amphiphilic glycopolymer containing PBA (e.g., p(AAPBA-b-DEGMA)) | Swelling of nanoparticles at higher glucose concentrations leads to increased release of encapsulated insulin. researchgate.net | Efficiently encapsulates insulin and demonstrates glucose-dependent release. researchgate.net |

Bioconjugation and Labeling Methodologies

In the field of bioconjugation, precision and efficiency are paramount. Phenylboronic acid derivatives have emerged as powerful tools for the site-specific labeling of biomolecules such as proteins and antibodies. nih.gov This is a key process in developing antibody-drug conjugates (ADCs), diagnostic probes, and other advanced biotherapeutics.

A notable advancement is the reaction between 2-formylphenylboronic acid (2fPBA) and molecules containing an α-amino-hydrazide group. nih.govresearchgate.net This coupling reaction is exceptionally rapid and proceeds efficiently at low reactant concentrations, forming a stable boron-nitrogen heterocycle known as a 2,3,1-benzodiazaborine derivative. nih.govresearchgate.net

This reaction is considered bioorthogonal, meaning it occurs selectively with its intended partner without interfering with native biological functional groups present in complex environments like cell lysates. nih.gov Its speed and specificity make it highly suitable for creating well-defined bioconjugates. nih.gov Furthermore, this chemistry is mutually orthogonal to other popular bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine-trans-cyclooctene (Tz-TCO) ligation. This orthogonality allows for simultaneous, multi-component labeling, enabling the construction of highly complex and multifunctional biomolecules. nih.govnih.gov

Spectroscopic and Analytical Characterization of Diethyl Phenylboronate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of diethyl phenylboronate (B1261982), offering a window into the electronic environment of its constituent atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of diethyl phenylboronate provides distinct signals corresponding to the protons of the phenyl ring and the ethyl groups. The aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.8 ppm. This complexity arises from the various coupling interactions between the ortho, meta, and para protons.

The ethoxy group protons present as a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂-) are adjacent to an oxygen atom and a methyl group, resulting in a quartet. The terminal methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.2 - 7.8 | Multiplet | - |

| Methylene (-OCH₂CH₃) | ~3.9 | Quartet | ~7.0 |

| Methyl (-OCH₂CH₃) | ~1.2 | Triplet | ~7.0 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound offers a detailed map of its carbon skeleton. The phenyl group carbons exhibit signals in the aromatic region (δ 125-135 ppm). The carbon atom directly attached to the boron atom (ipso-carbon) often shows a broader signal and its chemical shift can be influenced by the quadrupolar nature of the boron nucleus. The ortho, meta, and para carbons give rise to distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the boronate group.

The ethyl group carbons are observed in the upfield region. The methylene carbon (-OCH₂-) is found further downfield compared to the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (C-B) | ~135 |

| Aromatic (ortho-C) | ~133 |

| Aromatic (meta-C) | ~128 |

| Aromatic (para-C) | ~130 |

| Methylene (-OCH₂CH₃) | ~60 |

| Methyl (-OCH₂CH₃) | ~18 |

Boron-11 (¹¹B) NMR Analysis

¹¹B NMR spectroscopy is a powerful tool for directly probing the environment of the boron atom. For this compound, the boron atom is in a trigonal planar (sp² hybridized) environment, bonded to one phenyl group and two oxygen atoms. This typically results in a single, relatively broad signal in the ¹¹B NMR spectrum. The chemical shift for trigonal boronic esters generally falls in the range of δ +27 to +34 ppm researchgate.netnsf.govsdsu.edu. For this compound, a chemical shift of approximately δ 30.6 ppm has been reported. rsc.org This downfield chemical shift is characteristic of the electron-deficient nature of the sp² boron center.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman techniques, provides crucial information about the functional groups and vibrational modes within the this compound molecule.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR and FT-IR spectra of this compound are characterized by several key absorption bands that confirm its structural features. The most prominent of these are the B-O and B-C stretching vibrations. The asymmetric B-O stretch is a strong and characteristic band typically observed in the region of 1310-1350 cm⁻¹ researchgate.netnist.gov. The symmetric B-C stretching vibration is usually found around 1190 cm⁻¹ researchgate.net.

The presence of the phenyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The ethyl groups give rise to aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric B-O Stretch | 1310 - 1350 | Strong |

| B-C Stretch | ~1190 | Medium |

| C-O Stretch | 1000 - 1100 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of this compound, the symmetric vibrations are often more intense. The aromatic ring breathing mode, a symmetric vibration of the entire phenyl ring, typically gives a strong and sharp signal around 1000 cm⁻¹. The B-C symmetric stretch is also readily observed.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong |

| B-C Stretch | ~1190 | Medium |

| C-H Bending (aromatic/aliphatic) | 1000 - 1450 | Medium-Weak |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to construct a three-dimensional model of the molecule and its packing within the crystal lattice.

The crystal structure of phenylboronic acid has been determined and reveals key features of the boronic acid moiety and the phenyl ring. cdnsciencepub.comwikipedia.orgresearchgate.net The boron atom is found to be sp²-hybridized, resulting in a trigonal planar geometry around the boron center. wikipedia.org In the solid state, phenylboronic acid molecules form dimeric units through hydrogen bonding between their hydroxyl groups. cdnsciencepub.comwikipedia.orgresearchgate.net These dimers are further connected into an extended hydrogen-bonded network. cdnsciencepub.comwikipedia.org

The detailed crystallographic data for phenylboronic acid is presented below. This information is crucial for understanding the fundamental geometry and intermolecular forces that are also relevant to its ester derivatives like this compound.

Interactive Data Table: Crystallographic Data for Phenylboronic Acid

| Parameter | Value |

| Chemical Formula | C₆H₇BO₂ |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 17.9049(7) |

| b (Å) | 15.3264(5) |

| c (Å) | 9.8113(2) |

| Z (Molecules per unit cell) | 16 |

| Selected Bond Lengths (Å) | |

| B-C | 1.563 - 1.568 |

| B-O | ~1.371 (mean) |

| Selected Bond Angles (°) | |

| O-B-O | 116.2 - 116.3 |

| C-B-O | 118.7 - 125.0 |

Data sourced from studies on phenylboronic acid and is presented as a proxy for this compound. cdnsciencepub.com

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy in Mechanistic Studies)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating reaction kinetics and mechanisms involving phenylboronate esters. acs.orgthermofisher.comthermofisher.com This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. thermofisher.com By monitoring changes in the absorbance at specific wavelengths over time, it is possible to determine reaction rates, study the formation of intermediates, and elucidate reaction pathways. thermofisher.comthermofisher.com

In the context of this compound and related compounds, UV-Vis spectroscopy can be employed to study several types of reactions. For instance, the formation of boronate esters from boronic acids and diols can be monitored if the electronic structure of the aromatic ring is altered during the reaction, leading to a change in the UV-Vis spectrum. researchgate.netsemanticscholar.orgresearchgate.net This allows for the determination of binding constants and the kinetics of esterification. semanticscholar.org

Mechanistic studies often utilize UV-Vis spectroscopy to:

Monitor Reaction Progress: The rate of disappearance of a reactant or the appearance of a product can be followed by observing the change in absorbance, allowing for the determination of the reaction order and rate constant. thermofisher.com

Detect Intermediates: The formation of transient species during a reaction can sometimes be detected by the appearance and subsequent disappearance of new absorption bands in the UV-Vis spectrum.

Investigate Environmental Effects: The influence of factors such as pH, solvent polarity, and the presence of catalysts on the reaction mechanism can be systematically studied by observing their impact on the spectral changes and reaction kinetics. acs.org For example, the interaction of phenylboronic acids with analytes can lead to changes in fluorescence, a phenomenon that can be studied to understand the underlying binding mechanisms. mdpi.com

While specific absorbance maxima for this compound in mechanistic studies are not detailed in the available literature, the principles of using UV-Vis spectroscopy to probe the reactivity of the phenylboronate functional group are well-established for this class of compounds.

Theoretical and Computational Investigations of Diethyl Phenylboronate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For diethyl phenylboronate (B1261982), DFT calculations have been pivotal in understanding its reactivity, stereoselectivity, and various molecular properties.

DFT calculations have been successfully employed to unravel the intricate mechanisms of reactions involving diethyl phenylboronate. A notable example is the organocatalytic asymmetric homologation reaction between this compound and trifluoromethyl diazomethane. Theoretical studies have shown that in-situ generated ethanol plays a crucial role in initiating the reaction. The computational analysis of the reaction pathway indicates that the process is complex, involving multiple steps and intermediates. By calculating the energy profiles of possible reaction pathways, researchers can identify the most favorable mechanism, providing a detailed, step-by-step understanding of how the transformation occurs at a molecular level.

A proposed mechanism for the R-BINOL-catalyzed homologation reaction of this compound, as elucidated by DFT, involves several key steps. The calculations help in identifying transition states and intermediates, thereby offering a complete picture of the reaction dynamics.

One of the most significant applications of DFT in the study of this compound reactions is the prediction and analysis of stereoselectivity. In asymmetric synthesis, understanding the origin of enantioselectivity is paramount for designing more efficient and selective catalysts. DFT calculations have been used to investigate the origin of stereoselectivity in the organocatalytic homologation of this compound.

These studies have revealed that the nih.govrsc.org-boron migration step is the stereoselectivity-determining step of the reaction. By comparing the energy barriers of the transition states leading to the different stereoisomers, it is possible to predict which isomer will be predominantly formed. For instance, in the aforementioned homologation reaction, DFT calculations accurately predicted the S-configured isomer as the major product. This predictive power is invaluable for the rational design of catalysts and reaction conditions to achieve high enantiomeric excess.

The reactivity and properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound and related phenylboronic acids has been performed using DFT to identify stable conformers and the energy barriers for their interconversion. By systematically rotating key dihedral angles, such as those of the hydroxyl groups in phenylboronic acid, a comprehensive potential energy surface (PES) can be constructed.

The PES provides a landscape of the energy of the system as a function of its geometry. Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between conformers. For phenylboronic acid, different conformations arise from the rotation of the O-H bonds, leading to isomers labeled as anti/syn depending on the dihedral angle. This type of analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity. While specific, detailed PES studies solely on this compound are not extensively documented in readily available literature, the principles derived from studies on phenylboronic acid are directly applicable.

| Parameter | Description |

| Conformers | Different spatial arrangements of atoms that can be interconverted by rotation about single bonds. |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the potential energy of a system as a function of its spatial coordinates. |

| Stationary Points | Points on the PES where the net force on the atoms is zero; these include minima (stable structures) and saddle points (transition states). |

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For molecules related to this compound, MEP analysis reveals the electron-rich and electron-deficient regions. Typically, red or yellow colors indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue or green colors represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. This analysis helps in understanding the intermolecular interactions and the sites of chemical reactivity. The MEP map provides a visual guide to the reactive behavior of the molecule, complementing the insights gained from other computational methods.

Noncovalent interactions (NCIs) play a critical role in determining the structure, stability, and reactivity of molecules, particularly in the context of catalysis and stereoselectivity. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

Molecular Dynamics Simulations (Potential Applications to Boronate Systems)

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecular systems over time. While specific MD simulation studies focusing exclusively on this compound are not widely reported, the application of this technique to boronate systems, such as boronate ester-containing vitrimers, highlights its potential for understanding the macroscopic properties of materials derived from boronate chemistry.

MD simulations can be used to elucidate the complex structure and dynamics of polymer networks cross-linked with boronate esters. These simulations can predict rheological behavior and provide insights into processes like self-healing and network relaxation. For example, in vitrimers, MD simulations with dynamic cross-linking capabilities can model the bond exchange reactions that are responsible for the material's unique properties. By simulating the movement of atoms and molecules over time, MD can bridge the gap between molecular-level interactions and the observable properties of the material. The insights gained from MD simulations on related boronate systems can guide the design of new materials with tailored properties, potentially including those incorporating this compound or similar structures.

Computational Studies on Boron Migration Processes

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms and energetics of boron migration processes in organoboron compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, a wealth of theoretical investigations into closely related aryl and alkenyl boronate complexes provides significant insights into the fundamental principles governing these rearrangements. These studies are crucial for understanding the feasibility of various migration pathways, the structures of transition states, and the factors influencing reaction outcomes.

Computational models have been instrumental in supporting experimentally observed phenomena, such as the radical-induced 1,2-migrations of boron ate complexes. nih.gov DFT calculations have been employed to investigate the key steps of these migrations, including the initial radical addition and the subsequent transfer of a substituent from the boron atom to an adjacent carbon. nih.gov These theoretical approaches have revealed that such migration processes are often characterized by low energy barriers, explaining the high efficiency and selectivity observed in many cases. nih.gov

In the context of aryl boronate complexes, which are structurally analogous to this compound, computational studies have been pivotal in understanding radical 1,5-aryl migration from boron to carbon. DFT calculations have supported the proposed mechanisms for these reactions, which proceed under mild conditions with high diastereoselectivity. nih.gov The calculations help to visualize the spirocyclic intermediates that are characteristic of intramolecular aryl group migrations. nih.gov

Furthermore, theoretical studies have explored the thermodynamics of different potential boron migration pathways. For instance, in certain systems, it has been shown that a consecutive 1,2-boron migration can be more favorable than a direct 1,3-boron shift, the latter being hindered by a thermodynamically unfavorable four-membered cyclic transition state. nih.gov

The following table summarizes representative data from computational studies on boron migration in related boronate ester systems, illustrating the types of energetic parameters that are calculated to understand these processes.

| System/Process | Computational Method | Calculated Parameter | Value | Significance |

| Radical-induced α-C-H alkylation | Density Functional Theory (DFT) | Energy barrier for HAT transfer | Low | Explains high HAT selectivity due to polar effects. nih.gov |

| Radical 1,5-aryl migration | Density Functional Theory (DFT) | Support for reaction mechanism | Consistent with experimental observations | Validates the proposed pathway involving a spirocyclic intermediate. nih.gov |

| 1,3-Boron migration | Theoretical Studies | Thermodynamic favorability | Unfavorable | Suggests that direct 1,3-shifts are experimentally inaccessible. nih.gov |

These computational investigations, while not directly on this compound, provide a robust theoretical framework for predicting and understanding its behavior in potential boron migration reactions. The principles derived from the study of related aryl boronate complexes are fundamental to extrapolating the mechanistic details that would govern the reactivity of this compound.

Q & A

Basic Research Questions

Q. How can diethyl phenylboronate concentrations be accurately quantified in aqueous solutions?

- Methodological Answer : UV spectrophotometry is commonly employed, leveraging phenylboronate's absorption peak at 258 nm. Ensure linear response ranges (1–6 mM PB⁻) and account for background absorption from contaminants below 1 mM. Calibrate using titration or nitrophenylboronate for lower detection limits (0.02 mM) . Cross-validate results with titration or NMR to address measurement errors (e.g., phase separation artifacts) .

Q. What experimental techniques are used to study this compound-diol complexation?

- Methodological Answer : Use NMR spectroscopy to monitor equilibrium constants and stoichiometry. For example, ¹¹B NMR can distinguish monodentate vs. bidentate/tridentate complexes with polyols like erythritol. Pair with DFT calculations to validate thermodynamic parameters (ΔH°, ΔS°) and identify enthalpy-driven binding mechanisms .

Q. How does phenylboronate affinity chromatography isolate glycated biomolecules?

- Methodological Answer : Utilize phenylboronate-functionalized resins (e.g., Affigel 601) to trap cis-diol-containing compounds like glycated peptides. Optimize pH (~8.5–9.0) to enhance boronate ester formation. Validate selectivity using mass spectrometry (MS) with collision-induced dissociation (CID) to confirm reduced neutral losses in glycated species .

Advanced Research Questions

Q. How can conflicting phenylboronate concentration data from UV and titration methods be resolved?

- Methodological Answer : Discrepancies arise from phase separation errors, volume changes during extraction, or UV interference (e.g., NaOH absorption below 240 nm). Average results from both methods and perform error propagation analysis. Use isotopic patterns in MS (e.g., boron-specific isotopic signatures) as a third validation .

Q. What strategies optimize phenylboronate-based glycoprotein detection in complex mixtures?

- Methodological Answer : Combine phenylboronate acrylamide gel electrophoresis (mP-AGE) with LC-MS/MS. mP-AGE selectively retains glycated proteins via tridentate interactions (cis-1,2-diol and amine groups), while LC-MS/MS with electron-transfer dissociation (ETD) improves glycopeptide identification by preserving labile modifications .

Q. How do steric and electronic effects influence phenylboronate coordination in crystalline materials?

- Methodological Answer : Synthesize phenylboronate-metal complexes (e.g., [Ca(PhB(OH)₃)₂]) under controlled pH and temperature. Characterize using XRD and solid-state NMR (¹¹B, ⁴³Ca) to identify coordination modes. GIPAW calculations correlate NMR shifts with hydroxyl group positions in hydrogen-bonded networks .

Q. Why do phenylboronate tags fail to enhance glycated peptide sensitivity in some MS workflows?

- Methodological Answer : Quaternary ammonium salts (QAS) in tags may suppress ionization. Optimize ionization conditions (e.g., ammonium carbonate buffer pH 9.0) and use CID to stabilize hexose moieties. Alternatively, switch to borate derivatives for smaller mass shifts and reduced spectral overlap .

Data Analysis & Contradiction Management

-

Key Table : Comparison of Phenylboronate Complexation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.